2-(2-{[tert-Butyl(dimethyl)silyl]oxy}-ethyl)-5-chlorobenzaldehyde
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Overview
Description
2-(2-{[tert-Butyl(dimethyl)silyl]oxy}-ethyl)-5-chlorobenzaldehyde is an organic compound that features a benzaldehyde core substituted with a tert-butyl(dimethyl)silyl group and a chlorine atom. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[tert-Butyl(dimethyl)silyl]oxy}-ethyl)-5-chlorobenzaldehyde typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The reaction conditions often include the use of imidazole as a base and dimethylformamide as a solvent . The process is sensitive to moisture and requires an inert atmosphere to prevent hydrolysis.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of tert-butyl(dimethyl)silyl chloride in the presence of a base like imidazole, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(2-{[tert-Butyl(dimethyl)silyl]oxy}-ethyl)-5-chlorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 2-(2-{[tert-Butyl(dimethyl)silyl]oxy}-ethyl)-5-chlorobenzoic acid.
Reduction: 2-(2-{[tert-Butyl(dimethyl)silyl]oxy}-ethyl)-5-chlorobenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-{[tert-Butyl(dimethyl)silyl]oxy}-ethyl)-5-chlorobenzaldehyde is used in several scientific research applications:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of biochemical pathways involving aldehyde-containing compounds.
Medicine: Potential use in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action for 2-(2-{[tert-Butyl(dimethyl)silyl]oxy}-ethyl)-5-chlorobenzaldehyde involves its reactivity as an aldehyde. The compound can form Schiff bases with amines, which are important intermediates in organic synthesis. The tert-butyl(dimethyl)silyl group provides steric protection, enhancing the stability of the molecule under various reaction conditions .
Comparison with Similar Compounds
Similar Compounds
2-(tert-Butyldimethylsilyloxy)acetaldehyde: Similar in structure but with an acetaldehyde group instead of a benzaldehyde.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Contains a tert-butyl(dimethyl)silyl group but differs in the core structure.
Uniqueness
2-(2-{[tert-Butyl(dimethyl)silyl]oxy}-ethyl)-5-chlorobenzaldehyde is unique due to its combination of a benzaldehyde core with a tert-butyl(dimethyl)silyl group and a chlorine atom, which imparts distinct reactivity and stability characteristics .
Properties
Molecular Formula |
C15H23ClO2Si |
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Molecular Weight |
298.88 g/mol |
IUPAC Name |
2-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-5-chlorobenzaldehyde |
InChI |
InChI=1S/C15H23ClO2Si/c1-15(2,3)19(4,5)18-9-8-12-6-7-14(16)10-13(12)11-17/h6-7,10-11H,8-9H2,1-5H3 |
InChI Key |
XVTUEKKBHONNMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC1=C(C=C(C=C1)Cl)C=O |
Origin of Product |
United States |
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